
Fmoc-Arg(t-Bu,Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Arg(t-Bu,Pbf)-OH is a derivative of arginine, an amino acid, used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. The t-butyl (t-Bu) group protects the carboxyl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(t-Bu,Pbf)-OH typically involves the protection of arginine’s functional groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Pbf group is added using Pbf chloride, and the t-Bu group is introduced using t-butyl chloroformate. The reactions are carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Arg(t-Bu,Pbf)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group is removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water .
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.
Cleavage: TFA with scavengers like TIPS and water
Major Products
The major products formed from these reactions are the desired peptides with the protecting groups removed, allowing for further modifications or applications .
Aplicaciones Científicas De Investigación
Fmoc-Arg(t-Bu,Pbf)-OH is widely used in peptide synthesis, which has applications in various fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of Fmoc-Arg(t-Bu,Pbf)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the guanidino group of arginine. The t-Bu group protects the carboxyl group. These protecting groups are removed sequentially to allow for the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Fmoc-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness
Fmoc-Arg(t-Bu,Pbf)-OH is unique due to the combination of protecting groups that offer stability and ease of removal under mild conditions. The Pbf group, in particular, provides better protection against side reactions compared to Pmc and Mtr .
Propiedades
Fórmula molecular |
C38H48N4O7S |
|---|---|
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) |
Clave InChI |
YGMOQFCSXYWVFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

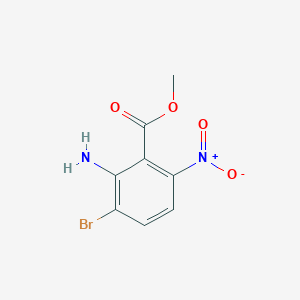

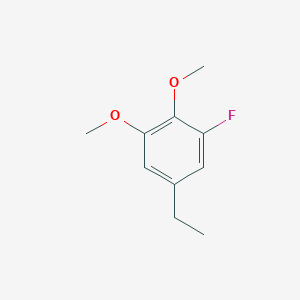
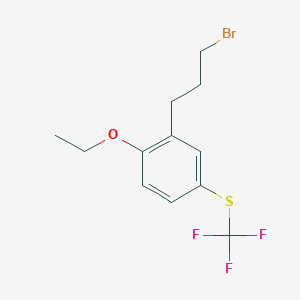
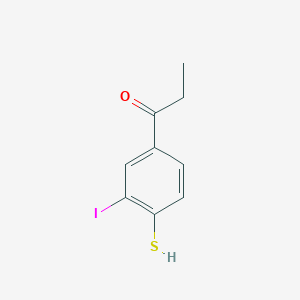
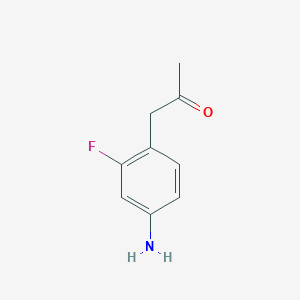
![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
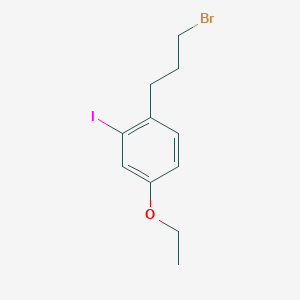
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)


![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
